Dorzolamide-d3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

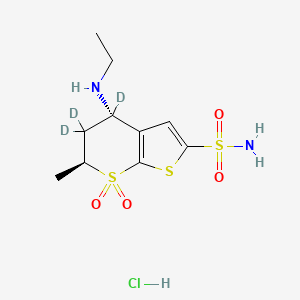

Dorzolamide-d3 (hydrochloride) is a deuterated form of dorzolamide hydrochloride, a carbonic anhydrase inhibitor used primarily in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma . This compound is a non-bacteriostatic sulfonamide derivative and is available in ophthalmic solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dorzolamide-d3 (hydrochloride) involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide . This intermediate can be obtained in a diastereoisomerically pure form through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture . The final product, dorzolamide-d3 (hydrochloride), is achieved by further functionalization and purification steps.

Industrial Production Methods

Industrial production of dorzolamide-d3 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrogen peroxide for the oxidation of sulfide to sulfone, catalyzed by tungstic acid or sodium tungstate .

Chemical Reactions Analysis

Types of Reactions

Dorzolamide-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The sulfide group in the intermediate is oxidized to a sulfone using hydrogen peroxide.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of tungstic acid or sodium tungstate.

Solvolysis: Acetone/phosphate buffer mixture.

Major Products

The major product formed from these reactions is the diastereoisomerically pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide .

Scientific Research Applications

Dorzolamide-d3 (hydrochloride) has a wide range of scientific research applications:

Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes in various biological systems.

Medicine: Primarily used in the treatment of elevated intraocular pressure in glaucoma and ocular hypertension.

Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical products.

Mechanism of Action

Dorzolamide-d3 (hydrochloride) exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby decreasing intraocular pressure . The compound binds to the active site of the enzyme, blocking its activity and leading to a reduction in hydrogen ion secretion and increased renal excretion of sodium, potassium, bicarbonate, and water .

Comparison with Similar Compounds

Similar Compounds

Brinzolamide: Another carbonic anhydrase inhibitor used in the treatment of elevated intraocular pressure.

Acetazolamide: An oral carbonic anhydrase inhibitor with systemic effects.

Uniqueness

Dorzolamide-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart . Additionally, its topical application minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors .

Properties

Molecular Formula |

C10H17ClN2O4S3 |

|---|---|

Molecular Weight |

363.9 g/mol |

IUPAC Name |

(4S,6S)-4,5,5-trideuterio-4-(ethylamino)-6-methyl-7,7-dioxo-6H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1/i4D2,8D; |

InChI Key |

OSRUSFPMRGDLAG-MLFPSNPGSA-N |

Isomeric SMILES |

[2H][C@]1(C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)[C@H](C1([2H])[2H])C)NCC.Cl |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.